1-(4-bromobenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-bromobenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide” is a complex organic molecule. It likely contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), a carbamimidothioate group (which contains sulfur and nitrogen), and a bromobenzyl group (a benzyl group with a bromine substitution) .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate indole and bromobenzyl precursors. The exact synthesis pathway would depend on the specific reactions used and the order in which the groups are added .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the indole and bromobenzyl groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom in the bromobenzyl group could potentially be replaced by other groups in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Nucleophilic Catalysis and Amination Reactions
Nucleophilic N-heterocyclic carbenes have been utilized as catalyst modifiers in amination reactions involving aryl halides with nitrogen-containing substrates. The use of a Pd(0) or Pd(II) source alongside an imidazolium salt in the presence of a base has shown high activity in coupling processes, notably with electron-neutral and electron-rich aryl chlorides. This methodology is effective for the synthesis of benzophenone imines and N-aryl-substituted indoles, demonstrating the potential for creating complex organic structures, including key intermediates for new antibiotics (Grasa, Viciu, Huang, & Nolan, 2001).
Synthesis of Carbonic Anhydrase Inhibitors
Research into the synthesis of 1H-indole-2,3-dione 3-thiosemicarbazones with a 3-sulfamoylphenyl moiety has led to the discovery of selective inhibitors for human carbonic anhydrases. These compounds have shown subnanomolar to low nanomolar levels of inhibitory effects, particularly against the hCA II isoenzyme, indicating their potential application in designing drugs for conditions where inhibition of carbonic anhydrase is beneficial (Eraslan-Elma, Akdemir, Berrino, Bozdağ, Supuran, & Karalı, 2022).
Organic Electronic Materials
The synthesis and characterization of diindole-annulated naphthalene diimides have been reported, focusing on their optical and electronic properties. These compounds, particularly the syn- and anti-isomers of carbazolo[2,3-b]carbazole diimides, exhibit distinct absorption characteristics and redox properties. Such materials are valuable for applications in organic electronics, offering potential as n-channel and p-channel semiconductors in organic field-effect transistors (Suraru, Burschka, & Würthner, 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[1-[(4-bromophenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3S.HI/c17-12-7-5-11(6-8-12)9-20-10-15(21-16(18)19)13-3-1-2-4-14(13)20;/h1-8,10H,9H2,(H3,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXSCBHMBTYJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SC(=N)N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrIN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.